N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide
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Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C13H10N4O4 and its molecular weight is 286.247. The purity is usually 95%.
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Scientific Research Applications
Therapeutic Potential of Oxadiazole or Furan Derivatives
Oxadiazole and furan derivatives are critical in developing new drugs due to their broad range of chemical and biological properties. These compounds have shown various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. Oxadiazoles, particularly the 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, have become important synthons in drug development. Some commercially available drugs with oxadiazole rings include antibacterial nitrofuran derivatives, antiviral Raltegravir, and anti-arrhythmic Nesapidil. This highlights the importance of these heterocyclic compounds in synthesizing compounds with significant therapeutic effects (Siwach & Verma, 2020).
Energetic Materials and Insensitive Munitions
Compounds based on oxadiazole and furan have also been explored for applications beyond pharmaceuticals, such as in the development of insensitive energetic materials. These materials are designed to be less sensitive to external stimuli like impact and friction, making them safer for handling and storage. The synthesis and characterization of such materials, incorporating oxadiazole rings, have demonstrated their potential in applications requiring high energy density with improved safety profiles. These materials have shown moderate thermal stabilities and are less sensitive towards impact and friction, indicating their superiority over traditional energetic materials like TNT (Yu et al., 2017).
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-12(8-3-5-20-7-8)15-6-10-16-11(17-21-10)9-2-1-4-14-13(9)19/h1-5,7H,6H2,(H,14,19)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOIHPJEBGVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=NOC(=N2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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